Ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate
Description
Ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate is a cyclopropane-derived ester featuring a unique substitution pattern: an ethyl group and a 3-hydroxypropyl moiety at the 2-position of the strained cyclopropane ring. Cyclopropane derivatives are widely studied in medicinal and materials chemistry due to their conformational rigidity and metabolic stability .
Properties
CAS No. |
528607-26-3 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-3-11(6-5-7-12)8-9(11)10(13)14-4-2/h9,12H,3-8H2,1-2H3 |
InChI Key |
OUBXOBPUTXVVRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC1C(=O)OCC)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
Ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The hydroxypropyl and ester groups can interact with enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of analogous cyclopropane carboxylates:
*Calculated based on formula C₁₁H₁₈O₃.
†Calculated from structure in .
‡From supplier data in .
Key Observations:
- Functional Group Impact: The hydroxyl group in the target compound increases polarity compared to silyl-protected (e.g., ) or nitro-substituted analogs (e.g., ). This may enhance aqueous solubility but reduce membrane permeability. Protecting Groups: The tert-butyldiphenylsilyl group in exemplifies strategies to mask hydroxyl reactivity during synthesis, a consideration absent in the unprotected target compound.
Reactivity and Application Potential
- Hydroxyl Group : The 3-hydroxypropyl substituent enables further derivatization (e.g., esterification, glycosylation), contrasting with the nitro group in , which could be reduced to an amine for drug discovery applications.
- Aldehyde vs. Hydroxyl : Ethyl 2-formyl-1-cyclopropanecarboxylate contains a formyl group, enabling nucleophilic additions (e.g., Grignard reactions), whereas the target compound’s hydroxyl group favors hydrogen bonding or acidic conditions.
- Commercial Availability : Supplier data indicate commercial availability for certain analogs (e.g., silyl-protected derivatives), suggesting the target compound may require custom synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
